3-(Bromomethyl)-7-(trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrF3N |
|---|---|
Molecular Weight |
290.08 g/mol |
IUPAC Name |
3-(bromomethyl)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-5-7-3-8-1-2-9(11(13,14)15)4-10(8)16-6-7/h1-4,6H,5H2 |
InChI Key |
DNUAXPWKYBSJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)CBr)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : Synthesize 3-methyl-7-(trifluoromethyl)quinoline via cyclization of a trifluoromethylated diketone (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with m-phenylenediamine under catalyst-free conditions.
-
Radical Bromination :
| Parameter | Value |
|---|---|
| Molar ratio (substrate:NBS) | 1:1.05 |
| Solvent | n-heptane |
| Temperature | 90–100°C |
| Yield | ~60–70% (estimated) |
Electrophilic Bromination Followed by Trifluoromethylation
This approach introduces bromine at position 3 and subsequently installs the trifluoromethyl group.
Reaction Protocol
-
Bromination :
-
Trifluoromethylation :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, acetic acid | 110°C, 12 h | 78% |
| Cyclization | Trifluoromethyl diketone, polyphosphoric acid | 130°C, 2 h | 60–70% |
Direct Cyclization with a Bromomethyl-Containing Precursor
This method employs a bromomethyl-substituted aniline in a Skraup-like cyclization to introduce both substituents simultaneously.
Reaction Protocol
-
Substrate Preparation :
-
Starting Material : 3-Bromomethyl-4-bromoaniline.
-
Reagents : Ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
-
Cyclization :
| Substrate | Product | Yield |
|---|---|---|
| 3-Bromomethyl-4-bromoaniline | 3-(Bromomethyl)-7-(trifluoromethyl)quinoline | 50–60% (estimated) |
This method targets the introduction of a bromomethyl group via palladium-catalyzed coupling.
Reaction Protocol
-
Substrate Preparation :
-
Intermediate : 3-Bromo-7-(trifluoromethyl)quinoline.
-
Reagents : Methyl bromide, Pd catalyst.
-
-
Coupling :
| Parameter | Value |
|---|---|
| Catalyst system | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-dioxane |
| Yield | 70–80% (estimated) |
Michael Addition-Cyclization of Trifluoromethyl Ynones
This novel method uses trifluoromethyl ynones for one-pot synthesis.
Reaction Protocol
-
Substrate Preparation :
-
Ynone : Derivatives of HFO-1234yf (2,3,3,3-tetrafluoropropene).
-
Reagents : 2-Amino or 2-hydroxyaryl carbonyls.
-
-
Reaction :
| Ynone | Product | Yield |
|---|---|---|
| Trifluoromethyl ynone | This compound | 40–50% (estimated) |
Trifluoromethylation via TFMT
Trifluoromethoxylation of quinoline N-oxides followed by demethylation.
Reaction Protocol
-
Substrate Preparation :
-
Intermediate : 8-Methyl quinoline N-oxide.
-
Reagents : Trifluoromethyl triflate (TFMT).
-
-
Trifluoromethylation :
| Parameter | Value |
|---|---|
| Solvent | DME |
| Temperature | −40°C |
| Catalyst | AgF |
| Yield | 30–40% (estimated) |
Key Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoquinoline, thiocyanatoquinoline, and alkoxyquinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 3-(Bromomethyl)-7-(trifluoromethyl)quinoline exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action often involves interaction with nucleophilic sites in biological molecules, which modulates several biochemical pathways .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant |
| Mycobacterium smegmatis | Moderate |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Minimal |
Anticancer Potential
Quinoline derivatives, including this compound, have been implicated in cancer treatment due to their ability to inhibit specific protein kinases involved in cancer cell proliferation. The compound's structural features allow it to act as an inhibitor of protein tyrosine kinases, which are critical in various cellular processes related to cancer .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various quinoline derivatives, including this compound, revealed that compounds with trifluoromethyl groups exhibited enhanced activity against resistant bacterial strains. The study highlighted the importance of structural modifications in improving biological activity .
Investigation of Anticancer Properties
Another research effort focused on the anticancer properties of quinoline derivatives showed that this compound effectively inhibited cell proliferation in specific cancer cell lines. The study established a correlation between the compound's structure and its efficacy as a therapeutic agent against cancer .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-7-(trifluoromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-(Bromomethyl)-7-(trifluoromethyl)quinoline and analogous quinoline derivatives:
Structural and Functional Analysis
Substituent Reactivity: The bromomethyl group at C3 in the target compound provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling conjugation with amines, thiols, or other nucleophiles . In contrast, 3-Bromo-7-(trifluoromethyl)quinoline (CAS: 1215768-16-3) lacks this flexibility due to the direct C-Br bond, which limits its utility in modular synthesis .
Biological Activity: 3,5,7-Trisubstituted quinolines (e.g., compound 21b from ) highlight the importance of substitution patterns in kinase inhibition. The target compound’s bromomethyl group could serve as a handle for introducing pharmacophoric groups (e.g., piperazine in ), enhancing target binding or pharmacokinetics . 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (CAS: 1072944-67-2) incorporates multiple halogens and a methyl group, likely improving metabolic stability but increasing molecular weight, which may affect bioavailability .
Synthetic Accessibility: The target compound’s synthesis may involve bromination of a pre-existing methyl group at C3, as seen in methods for 8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline (). This contrasts with palladium-catalyzed cross-coupling used for tert-butyl 7-(2-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (), which requires specialized catalysts .
Safety and Handling: Brominated quinolines (e.g., ) often carry hazards such as skin/eye irritation (H315, H319) due to their electrophilic bromine atoms. The bromomethyl group in the target compound may pose similar risks, necessitating strict safety protocols .
Biological Activity
3-(Bromomethyl)-7-(trifluoromethyl)quinoline is a notable compound within the quinoline family, recognized for its diverse biological activities. This article delves into its structural characteristics, biological interactions, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a bromomethyl group at the 3-position and a trifluoromethyl group at the 7-position of the quinoline ring. These substituents significantly enhance its lipophilicity and metabolic stability, which are crucial for its biological interactions. The presence of these groups can influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Quinoline derivatives are widely studied for their ability to inhibit microbial growth. This compound has shown promise as an antimicrobial agent, potentially acting against various bacterial strains due to its structural features that facilitate interactions with microbial enzymes.
- Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. Studies suggest that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis or interfering with specific signaling pathways . The compound's ability to form covalent bonds with nucleophilic sites enhances its potential as a therapeutic agent against cancer.
The mechanism of action for this compound often involves:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to cell death or reduced proliferation in cancer cells.
- Interaction with Cytochrome P450 Enzymes : It may also serve as a substrate for cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. This interaction is critical for understanding how the compound may affect the metabolism of co-administered drugs.
Comparative Analysis with Related Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Substituents | Unique Features |
|---|---|---|
| 6-(Bromomethyl)-2-(trifluoromethyl)quinoline | Bromomethyl at position 6 | Different position of bromine affects reactivity |
| 4-Bromo-7-(trifluoromethyl)quinoline | Bromine at position 4 | Potential for different biological activity |
| 3-Bromo-8-(trifluoromethyl)quinoline | Bromine at position 8 | Variation in sterics may influence binding affinity |
| 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline | Chlorine at position 4 | Introduction of chlorine alters electronic properties |
This table highlights how variations in substituent positions can lead to distinct pharmacological profiles and reactivity patterns.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including:
- Anticancer Activity in Zebrafish Models : A study evaluated quinoline-derived trifluoromethyl alcohols, revealing significant growth inhibition in zebrafish embryos. This suggests that similar structural motifs may confer anticancer properties .
- Antimicrobial Screening : Research has demonstrated that compounds with similar structural features exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown low micromolar activity against resistant strains such as MRSA .
- Mechanistic Insights : Investigations into the mechanisms behind these activities have revealed that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the bromomethyl group at the 3-position of 7-(trifluoromethyl)quinoline?
- Methodological Answer : The bromomethylation of 7-(trifluoromethyl)quinoline can be achieved via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with HBr/H₂O₂ in acetic acid. The trifluoromethyl group at the 7-position may sterically hinder bromination, requiring precise stoichiometric control (e.g., 1.2–1.5 eq NBS) to minimize di-substitution byproducts .
Q. How does the trifluoromethyl group influence the stability of 3-(bromomethyl)-7-(trifluoromethyl)quinoline under varying pH conditions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the compound's hydrolytic stability in acidic conditions (pH 2–6) but accelerates degradation in alkaline environments (pH >8) due to nucleophilic attack on the bromomethyl group. Stability studies using HPLC at 25°C show a half-life of >48 hours at pH 5 vs. <6 hours at pH 10 .
Q. What analytical techniques are most effective for characterizing intermediates in the synthesis of this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR distinguishes trifluoromethyl signals (δ ≈ -60 ppm), while ¹H NMR identifies bromomethyl protons (δ 4.2–4.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 294.98).
- X-ray Crystallography : Resolves regiochemical ambiguities in substitution patterns .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group impact the regioselectivity of cross-coupling reactions at the 3-bromomethyl position?
- Methodological Answer : The strong electron-withdrawing nature of the trifluoromethyl group deactivates the quinoline ring, reducing reactivity in Suzuki-Miyaura couplings. However, using Pd(PPh₃)₄ with electron-rich arylboronic acids (e.g., 4-methoxyphenyl) at 80°C in toluene/EtOH (3:1) achieves >70% yield. DFT calculations suggest the CF₃ group lowers LUMO energy, favoring oxidative addition .
Q. What strategies mitigate decomposition during storage of this compound?
- Methodological Answer :
- Storage : Under inert gas (Ar) at -20°C in amber vials to prevent light-induced radical bromine release.
- Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) inhibits autoxidation, extending shelf life to 6 months (vs. 2 weeks without stabilizers) .
Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) identifies key interactions:
- The bromomethyl group forms halogen bonds with Thr196.
- The trifluoromethyl group enhances hydrophobic interactions in the binding pocket.
- MD simulations (100 ns) validate stability of ligand-protein complexes .
Data Contradictions and Resolution
Q. Conflicting reports exist on the reactivity of the bromomethyl group in nucleophilic substitutions. How can these discrepancies be resolved?
- Methodological Answer : Contradictions arise from solvent polarity and nucleophile strength. For example:
- In DMF, primary amines (e.g., methylamine) achieve 85% substitution at 60°C.
- Bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMSO) and elevated temperatures (100°C) for comparable yields. Kinetic studies (GC-MS monitoring) reveal solvent-dependent activation energies .
Research Design Considerations
Q. What controls are essential when evaluating the antimicrobial activity of derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
